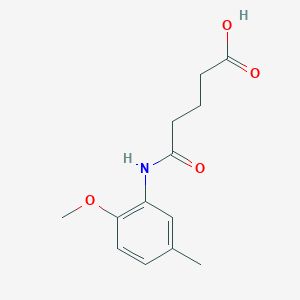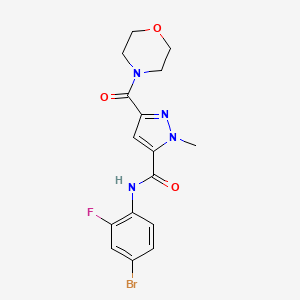![molecular formula C17H19F2N5O3S B10959467 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959467.png)
1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Synthesis of the oxadiazole ring: This can be done by cyclization of a hydrazide with a carboxylic acid derivative.
Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound’s ability to interact with specific proteins makes it a valuable tool for studying protein-ligand interactions.
Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have been studied for their biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antibacterial and enzyme-inhibiting properties.
Uniqueness: 1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its structural features, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C17H19F2N5O3S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H19F2N5O3S/c1-3-9-23(28(25,26)14-10-24(17(18)19)22-12(14)2)11-15-20-21-16(27-15)13-7-5-4-6-8-13/h4-8,10,17H,3,9,11H2,1-2H3 |
InChI Key |
XJXBWTQEURXPCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate](/img/structure/B10959384.png)
![4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10959387.png)
![4-(2-methylpropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959398.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10959404.png)
![7-(difluoromethyl)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959405.png)
methanone](/img/structure/B10959407.png)
![4-chloro-1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10959415.png)
![N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10959423.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide](/img/structure/B10959426.png)
![13-(difluoromethyl)-4-(2-methylpyrazol-3-yl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959436.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10959438.png)
![13-(difluoromethyl)-4-[1-(5-methylpyrazol-1-yl)ethyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959452.png)


